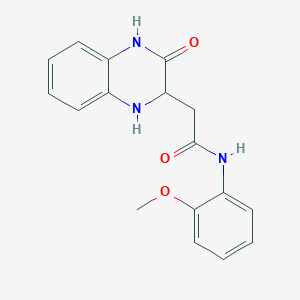

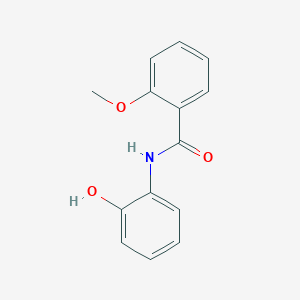

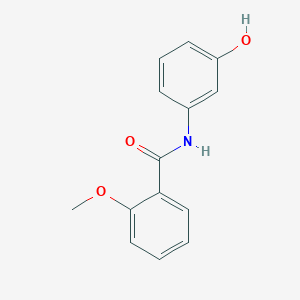

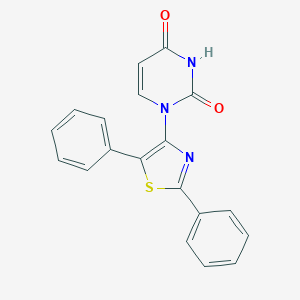

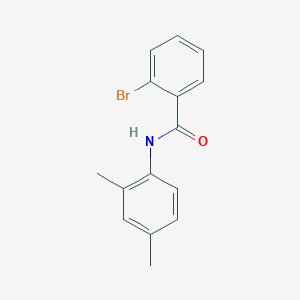

N-(2-methoxyphenyl)-2-(3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)acetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-methoxyphenyl)-2-(3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)acetamide, also known as MOQOA, is a compound that has gained significant attention in the scientific community due to its potential therapeutic applications. MOQOA is a small molecule that belongs to the class of quinoxaline derivatives, which have been reported to exhibit a wide range of biological activities.

Scientific Research Applications

Advanced Oxidation Processes in Environmental Remediation

Advanced oxidation processes (AOPs) are pivotal in addressing water scarcity and environmental contamination by recalcitrant compounds. AOPs have shown significant promise in degrading acetaminophen (ACT) from aqueous mediums, highlighting the generation of various by-products through different kinetic mechanisms. The review by Qutob et al. (2022) emphasizes the significance of understanding the degradation pathways, by-products, and biotoxicity of compounds like ACT in environmental remediation efforts. The study also utilizes the Fukui function to predict reactive sites in the ACT molecule, contributing to the enhanced degradation of ACT by AOP systems. This research is critical for developing strategies to mitigate environmental threats posed by pharmaceutical pollutants (Qutob et al., 2022).

Pharmacological Research and Drug Safety

The pharmacokinetics and toxicity of pharmaceutical compounds are areas of intense research focus. Studies on compounds like acetaminophen provide insight into the metabolic pathways, the formation of toxic metabolites, and potential therapeutic interventions to mitigate toxicity. For instance, research on the hepatotoxicity of paracetamol and related fatalities sheds light on the mechanisms of liver injury induced by drug overdose and chronic ingestion. This body of work is crucial for understanding the risks associated with widely used medications and for developing safer therapeutic practices (Tittarelli et al., 2017).

Neuropharmacology and Neuroprotective Agents

Neuropharmacological research explores the therapeutic potential of compounds in treating neurological conditions. YM872, a selective, potent, and water-soluble AMPA receptor antagonist, exemplifies research into neuroprotective agents that could mitigate damage from cerebral ischemia. This compound's neuroprotective efficacy in animal models underscores the importance of understanding receptor interactions and pharmacodynamics for developing treatments for acute neurological injuries (Takahashi et al., 2006).

Environmental and Health Impact Assessments

Evaluating the environmental and health impacts of chemical compounds is vital for public health and safety. The review by Dingemans et al. (2011) on the neurotoxicity of brominated flame retardants, including polybrominated diphenyl ethers (PBDEs) and their metabolites, illustrates the complex interactions between chemical exposure and neurodevelopmental outcomes. Such assessments inform regulatory policies and risk management strategies to protect human health, especially in vulnerable populations like children (Dingemans et al., 2011).

Properties

IUPAC Name |

N-(2-methoxyphenyl)-2-(3-oxo-2,4-dihydro-1H-quinoxalin-2-yl)acetamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17N3O3/c1-23-15-9-5-4-8-13(15)19-16(21)10-14-17(22)20-12-7-3-2-6-11(12)18-14/h2-9,14,18H,10H2,1H3,(H,19,21)(H,20,22) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ADBJRYXMRWOLKF-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1NC(=O)CC2C(=O)NC3=CC=CC=C3N2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17N3O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

311.33 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5,7-Diphenyl[1,2,4]triazolo[1,5-a]pyrimidin-2-amine](/img/structure/B382062.png)

![1-{3-nitrophenyl}-2-(7-methyl[1,3]dioxolo[4,5-f][1,3]benzothiazol-6(7H)-ylidene)ethanone](/img/structure/B382075.png)

![Undecyl 6-[5-(4-methoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]hexanoate](/img/structure/B382078.png)

![S-ethyl 4-[(3,5-ditert-butyl-4-hydroxybenzylidene)amino]benzenesulfonothioate](/img/structure/B382080.png)

methylene]-4-methylbenzenesulfonohydrazide](/img/structure/B382081.png)